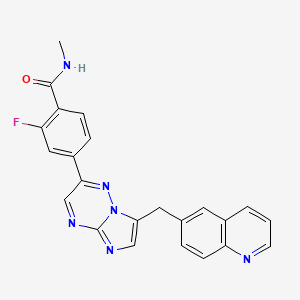

Capmatinib

Cat. No. B1663548

Key on ui cas rn:

1029712-80-8

M. Wt: 412.4 g/mol

InChI Key: LIOLIMKSCNQPLV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08901123B2

Procedure details

To a stirred solution of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid (14, 1000 g, 2.12 mol) in acetonitrile (5 L) and CH2Cl2 (10 L) were charged HOBt (358 g, 2.65 mol, 1.25 equiv), and EDC hydrochloride (508.4 g, 2.65 mol, 1.25 equiv) at room temperature. Another portion of CH2Cl2 (10 L) was then added to the reaction mixture and the resulting reaction mixture was stirred at room temperature for 20 min. A 2.0 M solution of methylamine (MeNH2) in THF (3.44 L, 6.88 mol, 3.25 equiv) was added with stirring while maintaining the temperature at 15-30° C. The reaction mixture was stirred at room temperature for 2 h before an additional portion of 2.0 M solution of methylamine (MeNH2) in THF (1.06 L, 2.12 mol, 1 equiv) was added. The reaction mixture was stirred at room temperature for 1 h and a second portion of EDC hydrochloride (406 g, 2.12 mol, 1 equiv) was added and the stirring was continued for 6 h. When HPLC showed less than 1% of starting material (14) was remaining, the reaction mixture was concentrated under the reduced pressure at <50° C. During distillation acetonitrile (20 L) was added and distillation was continued until the remaining volume was about 20 L. The residue was treated with an aqueous solution of 2.5% sodium carbonate (Na2CO3, 40 L) and the resulting mixture was stirred at room temperature for 30 min. The solids were collected by filtration, washed with water (3×4.0 L), air dried by pulling vacuum on the filter to afford the crude desired product (15). The crude solids were treated with CH2Cl2 (17.6 L) and MeOH (5.2 L) at room temperature and resulting mixture was stirred until a clear solution was obtained. The solution was filtered to remove insoluble materials. With vigorous stirring a 2.5% aqueous solution of sodium carbonate (Na2CO3, 17.6 L) was added to the filtrate and the mixture was stirred at room temperature for 60 min to give a suspension. Heptane (20 L) was added and the mixture was stirred for an additional 60 min. The mixture was filtered and the solid was washed sequentially with water (3×4.0 L) and heptane (4.0 L), and dried in vacuum to afford 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide (15, 1095.3 g, 874.3 g theoretical) as a bright yellow solid, which was found to be not totally dry and to contain ˜25% residual solvents. This wet solid was used directly for the subsequent dihydrochloride salt (21) formation reaction without further drying. A small sample was dried completely for spectroscopic analyses and the data were consistent with those obtained by earlier method: For 15: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.20 (s, 1H), 8.82 (dd, 1H, J=4.05, 1.56 Hz), 8.38 (br m, 1H), 8.27 (dd, 1H, J=8.50 Hz, 1.25 Hz), 8.06-7.93 (m, 5H), 7.81-7.74 (m, 2H), 7.49 (dd, 1H, J=8.40 Hz, 4.35 Hz), 4.62 (s, 2H), 2.78 (d, 3H, J=4.36 Hz); C23H17FN6O (MW 412.42), LCMS (EI) m/e 413.1 (M++H).

Quantity

1000 g

Type

reactant

Reaction Step Six

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:12]=[N:13][C:14]3[N:15]([C:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)=[CH:18][N:19]=3)[N:16]=2)[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C1C=CC2N(O)N=[N:37][C:35]=2C=1.CCN=C=NCCCN(C)C.Cl.CN.C1COCC1>C(#N)C.C(Cl)Cl.CCCCCCC.CO>[F:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:12]=[N:13][C:14]3[N:15]([C:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)=[CH:18][N:19]=3)[N:16]=2)[CH:8]=[CH:7][C:3]=1[C:4]([NH:37][CH3:35])=[O:5] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

406 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

20 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2

|

|

Name

|

|

|

Quantity

|

358 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)N=NN2O

|

|

Name

|

|

|

Quantity

|

508.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Seven

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

|

Name

|

|

|

Quantity

|

3.44 L

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Eight

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

|

Name

|

|

|

Quantity

|

1.06 L

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at room temperature for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature at 15-30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 1 h

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 6 h

|

|

Duration

|

6 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated under the reduced pressure at <50° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

During distillation acetonitrile (20 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was treated with an aqueous solution of 2.5% sodium carbonate (Na2CO3, 40 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred at room temperature for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3×4.0 L), air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the crude desired product (15)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred until a clear solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble materials

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

With vigorous stirring a 2.5% aqueous solution of sodium carbonate (Na2CO3, 17.6 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the filtrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a suspension

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for an additional 60 min

|

|

Duration

|

60 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed sequentially with water (3×4.0 L) and heptane (4.0 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1095.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 125.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |